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Compound of Interest

Compound Name: MC-DOXHZN hydrochloride

Cat. No.: B8085402 Get Quote

Disclaimer: Initial research for "MC-DOXHZN hydrochloride" yielded specific results

identifying it as (E/Z)-Aldoxorubicin hydrochloride, also known as Doxorubicin(6-

maleimidocaproyl)hydrazone hydrochloride.[1][2][3][4] This guide is based on the properties

and applications of this molecule, a prodrug of the widely-used chemotherapeutic agent

Doxorubicin, designed for targeted delivery.[1][2] It leverages a pH-sensitive hydrazone linker

to achieve controlled drug release.[5][6][7]

Executive Summary
MC-DOXHZN hydrochloride is an advanced prodrug of Doxorubicin engineered for targeted

cancer therapy.[1][2] It employs a (6-maleimidocaproyl)hydrazone linker to covalently bind

Doxorubicin to a carrier molecule, typically a monoclonal antibody or an albumin-binding

moiety.[1][8] The key feature of this construct is the acid-sensitive hydrazone bond, which

remains stable at physiological pH (~7.4) but cleaves under the acidic conditions characteristic

of the tumor microenvironment and intracellular compartments like endosomes and lysosomes

(pH 4.5–6.5).[5][6][7][9] This mechanism allows for the selective release of the potent cytotoxic

agent, Doxorubicin, at the tumor site, thereby enhancing therapeutic efficacy while minimizing

systemic toxicity associated with conventional chemotherapy.[10][11]

Core Concepts in MC-DOXHZN Targeted Delivery
The therapeutic strategy of MC-DOXHZN hydrochloride revolves around two primary

concepts: prodrug design and stimuli-responsive delivery.
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Prodrug Strategy: MC-DOXHZN is a proagent, or prodrug, of Doxorubicin.[1][2] The active

drug (Doxorubicin) is temporarily inactivated by conjugation to a carrier via the hydrazone

linker. This prevents the drug from exerting its cytotoxic effects on healthy tissues during

systemic circulation.[10]

pH-Sensitive (Acid-Labile) Linkage: The hydrazone bond is the critical component enabling

targeted release.[6][7] It is specifically designed to be hydrolytically cleaved in acidic

environments.[7][9][12] When the MC-DOXHZN conjugate reaches a tumor, it can be

internalized by cancer cells into endosomes and lysosomes, where the lower pH triggers the

hydrolysis of the hydrazone bond, releasing active Doxorubicin.[5][11]

Mechanism of Action: From Systemic Circulation to
Cellular Target

Systemic Stability: In the bloodstream (pH ~7.4), the hydrazone linker is relatively stable,

keeping the Doxorubicin payload securely attached to its carrier.[5][7][8]

Tumor Accumulation: The carrier molecule (e.g., an antibody targeting a tumor-specific

antigen or albumin) facilitates the accumulation of the conjugate at the tumor site. This can

be achieved through active targeting (ligand-receptor interactions) or passive targeting via

the Enhanced Permeability and Retention (EPR) effect.[10][13]

Cellular Internalization: The conjugate is internalized by cancer cells, often through receptor-

mediated endocytosis.[14]

Acid-Triggered Release: Inside the cell, the conjugate is trafficked into acidic compartments

(endosomes, lysosomes). The drop in pH to ~5.0-6.2 accelerates the cleavage of the

hydrazone bond.[5][11]

Activation of Doxorubicin: Once released, free Doxorubicin exerts its cytotoxic effects. Its

primary mechanism involves intercalating into DNA and inhibiting the enzyme topoisomerase

II, which leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell

death).[15][16][17][18]
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The following tables summarize key quantitative parameters reported in studies of Doxorubicin

delivery systems utilizing pH-sensitive hydrazone linkers.

Table 1: Drug Release Characteristics

Parameter Condition Result Reference

Drug Release at pH

5.0
After 3 hours 50% [5]

After 40 hours >80% [5]

Drug Release at pH

7.4
After 40 hours ~10% [5]

After 6 days
Significantly less than

at pH 5.0
[11]

Drug Loading Content
mPEG-b-P(ATMC-co-

DTC)-g-DOX Micelles
9.9 and 12.5 wt.% [19]

RGD-decorated

Micelles
>11% [20]

| | L-histidine-based Micelles | ~20 wt% |[14] |

Table 2: In Vitro Cytotoxicity

Cell Line Formulation Effect Reference

HepG2
mAb-DOX (100
µg/mL, 96 hours)

73% growth
inhibition

[1]

HeLa
mPEG-b-P(ATMC-co-

DTC)-g-DOX Micelles

Effective cytotoxic

effects
[19]

| MCF-7 | RGD-decorated Micelles | Increased cytotoxicity vs. unmodified micelles |[20] |

Experimental Protocols
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Detailed methodologies are crucial for the development and validation of targeted drug delivery

systems. Below are representative protocols for key experiments.

Synthesis of Doxorubicin-(6-
maleimidocaproyl)hydrazone
This protocol describes the creation of the MC-DOXHZN molecule.

Reaction Setup: Dissolve Doxorubicin hydrochloride and an equimolar amount of (6-

maleimidocaproyl)hydrazide linker in methanol in a round-bottomed flask equipped with a

nitrogen inlet.[6][8]

Acid Catalysis: Add a catalytic amount of acid (e.g., trifluoroacetic acid) to the suspension.

Reaction Conditions: Stir the reaction mixture at room temperature under a nitrogen

atmosphere for several hours (e.g., 5 hours).[6]

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as

Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Purification: Upon completion, purify the product. This may involve solvent evaporation

followed by chromatography to isolate the desired hydrazone conjugate.[6]

Characterization: Confirm the structure and purity of the final product using techniques like

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Drug Release Assay
This assay quantifies the pH-dependent release of Doxorubicin from its carrier.

Sample Preparation: Prepare a solution or suspension of the Doxorubicin-conjugate (e.g.,

MC-DOXHZN-loaded nanoparticles) in two different buffers: one mimicking physiological pH

(e.g., PBS, pH 7.4) and another mimicking the acidic endosomal environment (e.g., acetate

buffer, pH 5.0).[5][21]

Incubation: Place the samples in a dialysis bag (with an appropriate molecular weight cut-off)

and immerse them in the respective release media. Incubate at 37°C with gentle agitation.
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[14][22]

Sampling: At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 48 hours), withdraw a small

aliquot of the release medium.[21]

Quantification: Determine the concentration of released Doxorubicin in the aliquots using a

suitable analytical method, such as UV-Vis spectrophotometry (absorbance at ~480-496 nm)

or fluorimetry.[11][21][23]

Data Analysis: Calculate the cumulative percentage of drug released over time for each pH

condition. Plot the cumulative release (%) against time.[21]

In Vivo Biodistribution and Efficacy Study
These studies assess the targeting efficiency and therapeutic effect in a living organism.[24]

[25]

Animal Model: Utilize an appropriate animal model, typically immunodeficient mice (e.g.,

nude mice) bearing xenograft tumors from a human cancer cell line (e.g., MCF-7, HepG2).

[20][26][27][28]

Administration: Administer the MC-DOXHZN conjugate, free Doxorubicin (as a control), and

a vehicle control (e.g., saline) to different groups of tumor-bearing mice, usually via

intravenous (i.v.) injection.[26]

Biodistribution: For biodistribution analysis, the drug or carrier can be labeled (e.g., with a

fluorescent dye or radioisotope). At various time points post-injection, euthanize a subset of

animals. Harvest major organs (tumor, heart, liver, spleen, kidneys, lungs) and measure the

amount of accumulated drug/carrier in each tissue.[29]

Efficacy Assessment: For efficacy studies, monitor tumor volume and body weight of the

animals over several weeks. Tumor volume can be calculated using the formula: (Length ×

Width²)/2.[26]

Toxicity Evaluation: Monitor animals for signs of toxicity, such as weight loss, behavioral

changes, or ruffled fur. After the study period, conduct histological analysis of major organs
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(especially the heart, given Doxorubicin's known cardiotoxicity) to assess tissue damage.[18]

[29]

Data Analysis: Compare tumor growth inhibition, survival rates, and toxicity profiles across

the different treatment groups.

Visualizations
Diagram 1: MC-DOXHZN Targeted Delivery Workflow
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Caption: Workflow of MC-DOXHZN from administration to cellular action.
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Diagram 2: pH-Sensitive Hydrazone Bond Cleavage
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Caption: Mechanism of acid-catalyzed release of Doxorubicin.

Diagram 3: Doxorubicin-Induced Apoptosis Signaling
Pathway
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Caption: Key steps in the intrinsic apoptosis pathway induced by Doxorubicin.[30][31][32][33]

[34][35]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8085402?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8085402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

